5-Phenyl-5-propylimidazolidine-2,4-dione
Overview
Description
5-Phenyl-5-propylimidazolidine-2,4-dione is a heterocyclic compound with the molecular formula C12H14N2O2. It is a derivative of imidazolidine-2,4-dione, featuring a phenyl group and a propyl group attached to the imidazolidine ring.
Mechanism of Action
Target of Action
A structurally similar compound, 5-methyl-5-[4-(4-oxo-3h-quinazolin-2-yl)phenyl]imidazolidine-2,4-dione, has been shown to inhibit tankyrase 1 and 2 (tnks-1 and tnks-2) . TNKS are part of the poly (ADP-ribose) polymerase family and play an essential role in the Wnt β-catenin pathway and various other cellular processes .
Mode of Action
While the exact mode of action of 5-Phenyl-5-propylimidazolidine-2,4-dione remains unexplored, insights can be drawn from the structurally similar compound mentioned above. The compound binds to conserved residues in TNKS-1 and TNKS-2, leading to high-affinity interactions . The binding free energy of the compound towards TNKS-1 and 2 indicates favorable dual binding .
Biochemical Pathways
Tnks, the potential targets of this compound, are known to play a significant role in the wnt β-catenin pathway . Therefore, it can be inferred that the compound may affect this pathway and its downstream effects.
Result of Action
The inhibition of tnks by a structurally similar compound has been associated with changes in cellular processes . Therefore, it can be inferred that this compound may have similar effects.
Biochemical Analysis
Biochemical Properties
5-Phenyl-5-propylimidazolidine-2,4-dione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is crucial for understanding its biochemical properties. For instance, it has been observed that this compound can act as an inhibitor or activator of specific enzymes, thereby influencing biochemical pathways .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of key signaling molecules, leading to changes in cellular behavior .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. These binding interactions result in changes in gene expression and subsequent cellular responses. The detailed understanding of these mechanisms is essential for harnessing the potential of this compound in various applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can also have significant biological effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Threshold effects have been observed, where low doses may have beneficial effects, while high doses can lead to toxicity or adverse effects. Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation, which in turn affect its biological activity. Understanding these processes is vital for optimizing the delivery and efficacy of this compound .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications These factors direct the compound to specific compartments or organelles, affecting its activity and function
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-5-propylimidazolidine-2,4-dione typically involves the reaction of phenylglycine derivatives with propyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the imidazolidine ring. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-5-propylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine-2,4-dione derivatives with different functional groups.
Reduction: Reduction reactions can modify the phenyl or propyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine-2,4-dione derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups onto the phenyl or propyl moieties .
Scientific Research Applications
5-Phenyl-5-propylimidazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an anticonvulsant and anti-inflammatory agent.
Industry: It is utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
5-Phenylimidazolidine-2,4-dione: Lacks the propyl group, which may affect its biological activity and chemical reactivity.
5-Methyl-5-propylimidazolidine-2,4-dione: Contains a methyl group instead of a phenyl group, leading to different properties and applications
Uniqueness
5-Phenyl-5-propylimidazolidine-2,4-dione is unique due to the presence of both phenyl and propyl groups, which confer specific chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
5-phenyl-5-propylimidazolidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-2-8-12(9-6-4-3-5-7-9)10(15)13-11(16)14-12/h3-7H,2,8H2,1H3,(H2,13,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLEOJRZVVDXEBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(C(=O)NC(=O)N1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60277175 | |
Record name | 5-phenyl-5-propylimidazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60277175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>32.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49676892 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5394-37-6 | |
Record name | NSC1023 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1023 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-phenyl-5-propylimidazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60277175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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